molecular formula C11H20N4 B11802238 3-(1-Isobutyl-1H-1,2,4-triazol-5-yl)piperidine

3-(1-Isobutyl-1H-1,2,4-triazol-5-yl)piperidine

Cat. No.: B11802238
M. Wt: 208.30 g/mol
InChI Key: ATMYKWUTNPQOAF-UHFFFAOYSA-N
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Description

3-(1-Isobutyl-1H-1,2,4-triazol-5-yl)piperidine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Isobutyl-1H-1,2,4-triazol-5-yl)piperidine typically involves the reaction of 1-isobutyl-1H-1,2,4-triazole with piperidine under specific conditions. One common method involves the use of microwave irradiation to accelerate the reaction. The reaction is carried out in the presence of a suitable solvent, such as methanol, and a catalyst, such as an acid or base, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

3-(1-Isobutyl-1H-1,2,4-triazol-5-yl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-Isobutyl-1H-1,2,4-triazol-5-yl)piperidine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.

    Material Science: It is used in the development of new materials with unique properties, such as polymers and supramolecular structures.

    Chemical Biology: The compound is utilized in bioconjugation and fluorescent imaging studies.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-(1-Isobutyl-1H-1,2,4-triazol-5-yl)piperidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to therapeutic effects such as inhibition of cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Isobutyl-1H-1,2,4-triazol-5-yl)piperidine is unique due to the combination of the triazole and piperidine rings, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H20N4

Molecular Weight

208.30 g/mol

IUPAC Name

3-[2-(2-methylpropyl)-1,2,4-triazol-3-yl]piperidine

InChI

InChI=1S/C11H20N4/c1-9(2)7-15-11(13-8-14-15)10-4-3-5-12-6-10/h8-10,12H,3-7H2,1-2H3

InChI Key

ATMYKWUTNPQOAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=NC=N1)C2CCCNC2

Origin of Product

United States

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